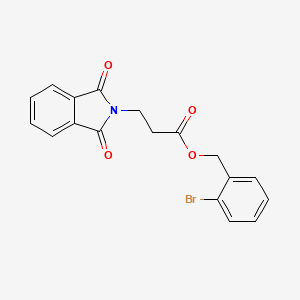
2-bromobenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Übersicht
Beschreibung
2-bromobenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is an organic compound that has gained significant attention in scientific research. It is a synthetic compound that is used in various applications, including medicinal chemistry, biochemical research, and drug discovery.
Wissenschaftliche Forschungsanwendungen
2-bromobenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has several scientific research applications. It is commonly used in medicinal chemistry as a starting material for the synthesis of various biologically active compounds. It is also used in biochemical research to investigate the mechanism of action of certain enzymes and proteins. Additionally, it has been used in drug discovery programs to identify potential drug candidates for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-bromobenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and cell differentiation. By inhibiting HDAC activity, this compound may have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and other conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, it has been shown to have anti-cancer properties in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which may have potential therapeutic applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-bromobenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is its versatility in synthetic chemistry. It can be easily synthesized and modified to create a wide range of biologically active compounds. Additionally, it has been shown to have low toxicity and high selectivity for certain enzymes and proteins, making it a promising candidate for drug discovery programs.
However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects on human health are not well-known. Additionally, it can be difficult to synthesize and purify, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-bromobenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate. One area of interest is the development of new synthetic methods for the compound and its derivatives. Additionally, further research is needed to fully understand its mechanism of action and its effects on human health. It may also be useful to investigate its potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and other conditions. Finally, further studies are needed to evaluate its safety and toxicity in humans.
Eigenschaften
IUPAC Name |
(2-bromophenyl)methyl 3-(1,3-dioxoisoindol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO4/c19-15-8-4-1-5-12(15)11-24-16(21)9-10-20-17(22)13-6-2-3-7-14(13)18(20)23/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFMAQXXKYROJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4408313.png)
![ethyl 4-[3-(allyloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B4408318.png)
![N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4408322.png)
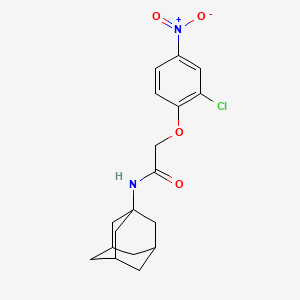

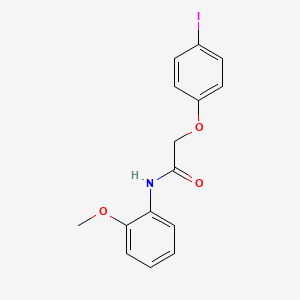
![1-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4408337.png)
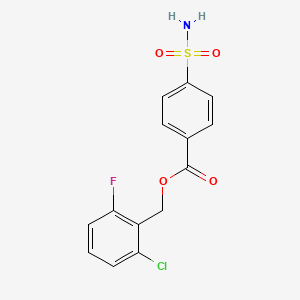
amine hydrochloride](/img/structure/B4408348.png)
![4-{2-[2-(3-isopropoxyphenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine](/img/structure/B4408371.png)

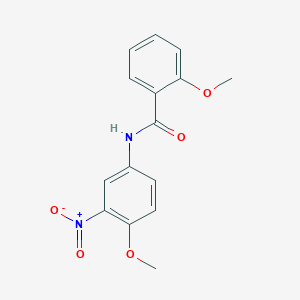
![1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4408399.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-ethyl-N-phenylacetamide](/img/structure/B4408404.png)